Taragarestrant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

CAS No. |

2118899-51-5 |

|---|---|

Molecular Formula |

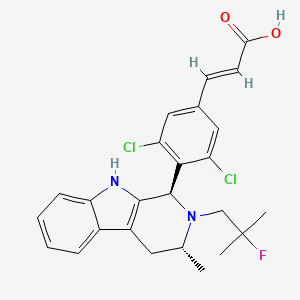

C25H25Cl2FN2O2 |

Molecular Weight |

475.4 g/mol |

IUPAC Name |

(E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H25Cl2FN2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1 |

InChI Key |

PSJRZBBUWGIUPM-BBNFHIFMSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3Cl)/C=C/C(=O)O)Cl)NC4=CC=CC=C24 |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

Taragarestrant mechanism of action in ER+ breast cancer

An In-depth Technical Guide to the Mechanism of Action of Taragarestrant in ER+ Breast Cancer

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most frequently diagnosed subtype, accounting for over 70% of cases.[1] In these cancers, the estrogen receptor alpha (ERα), a ligand-activated transcription factor, is a critical driver of tumor proliferation and survival.[2][3] For decades, the standard of care has been endocrine therapy, which aims to disrupt this signaling axis using agents like selective estrogen receptor modulators (SERMs) or aromatase inhibitors (AIs). However, a significant number of tumors develop resistance, frequently through the acquisition of mutations in the ESR1 gene, which encodes ERα.[1][4]

These mutations, often located in the ligand-binding domain, result in a constitutively active receptor that promotes cancer growth independently of estrogen. To address this critical challenge, a new class of therapeutic agents, Selective Estrogen Receptor Degraders (SERDs), has been developed. This compound (also known as D-0502) is a potent, orally bioavailable, nonsteroidal SERD designed to effectively target and eliminate the ERα protein, thereby offering a promising therapeutic strategy for overcoming endocrine resistance in ER+ breast cancer.

Core Mechanism of Action

This compound's mechanism of action is centered on its ability to function as a pure ER antagonist that induces the complete and efficient removal of the ERα protein from cancer cells. This dual action distinguishes it from SERMs, which only block receptor activity.

Competitive Binding and Antagonism

This compound specifically targets and binds to the ligand-binding domain of the estrogen receptor. This binding is competitive with endogenous estradiol, effectively blocking the receptor's activation.

Induction of Conformational Change and Proteasomal Degradation

Upon binding, this compound induces a significant conformational change in the ERα protein structure. This altered shape is recognized by the cell's protein quality control machinery, specifically the ubiquitin-proteasome system. The modified receptor is tagged with ubiquitin molecules, marking it for destruction by the 26S proteasome. This process of targeted degradation effectively eliminates the ERα protein from the cell, preventing both ligand-dependent and ligand-independent signaling.

Complete Inhibition of ER-Mediated Signaling

By depleting the total cellular pool of ERα, this compound ensures a comprehensive shutdown of downstream signaling pathways. This prevents the transcription of estrogen-responsive genes that are crucial for the growth and survival of ER+ cancer cells, leading to cell cycle arrest and apoptosis.

Diagram 1: Canonical Estrogen Receptor Signaling Pathway

Caption: Canonical ER signaling pathway initiated by estrogen binding.

Diagram 2: this compound Mechanism of Action

Caption: this compound binds ER, inducing its degradation and blocking gene transcription.

Preclinical and Clinical Evidence

This compound has demonstrated potent anti-tumor activity in both preclinical models and early-phase clinical trials, validating its mechanism of action.

In Vitro and In Vivo Efficacy

Preclinical studies have shown that this compound exhibits potent efficacy across multiple ER+ breast cancer cell lines and in corresponding xenograft models. Its activity extends to models with both wild-type and mutated forms of ER, a critical feature for treating endocrine-resistant disease. The development of next-generation oral SERDs like this compound has been driven by the need for agents with superior activity against clinically relevant ESR1 mutations (e.g., Y537S, D538G) that confer resistance to AIs and older endocrine therapies.

| Table 1: Biochemical Activity of this compound | |

| Assay | Fluorescent Polarization Displacement Assay |

| Target | Full-length human ERα |

| Value (IC₅₀) | 46.4 nM |

| Description | Concentration required to displace 50% of a fluorescent estrogen probe (Fluormone ES2) from ERα, indicating competitive binding affinity. |

| Table 2: Preclinical Models of this compound Activity | |

| Model Type | Description |

| In Vitro Cell Lines | Various human ER+ breast cancer cell lines (e.g., MCF-7). |

| In Vivo Xenografts | Tumors derived from human ER+ breast cancer cells implanted in immunocompromised mice. |

Clinical Activity

A first-in-human Phase I study (NCT03471663) evaluated this compound in women with ER+/HER2- advanced or metastatic breast cancer. The trial demonstrated that this compound has good tolerability and exhibits promising preliminary clinical activity as a monotherapy.

| Table 3: Phase I Clinical Activity of this compound (Monotherapy) | |

| Metric | Value |

| Objective Response Rate (ORR) | 5% |

| Clinical Benefit Rate (CBR) | 36% |

Key Experimental Protocols

The characterization of this compound as a SERD relies on a series of established biochemical and cell-based assays.

Competitive Binding Assay

This assay quantifies the ability of a compound to bind to ERα.

-

Principle: Based on fluorescence polarization (FP). A small, fluorescently-tagged estrogen probe (e.g., Fluormone ES2) binds to the ERα protein, resulting in a high FP signal. When an unlabeled competitor like this compound binds to ERα, it displaces the probe, causing the FP signal to decrease.

-

Methodology:

-

Recombinant full-length human ERα is incubated with a fluorescent estrogen probe.

-

Serial dilutions of this compound are added to the mixture.

-

After incubation to reach equilibrium, the fluorescence polarization is measured.

-

The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the FP signal.

-

ERα Degradation Assay (Western Blot)

This experiment directly visualizes the depletion of ERα protein induced by a SERD.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. A reduction in the band intensity corresponding to ERα indicates protein degradation.

-

Methodology:

-

Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and then treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).

-

Protein Extraction: Cells are harvested and lysed to release total cellular proteins. Protein concentration is quantified.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted from the bands is captured on film or by a digital imager. The intensity of the ERα band is quantified relative to the loading control.

-

Diagram 3: Experimental Workflow for ERα Degradation (Western Blot)

Caption: Workflow for assessing ERα protein degradation via Western Blot analysis.

Cell Proliferation Assay

This assay measures the effect of a compound on cancer cell growth.

-

Principle: Measures the metabolic activity of viable cells, which correlates with cell number.

-

Methodology:

-

ER+ breast cancer cells are seeded into 96-well plates and allowed to adhere.

-

The cells are treated with a range of concentrations of this compound.

-

After a prolonged incubation period (e.g., 5-7 days), a viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) is added to each well.

-

The absorbance or fluorescence/luminescence is measured using a plate reader.

-

The results are used to generate a dose-response curve and calculate the IC₅₀ for growth inhibition.

-

Conclusion

This compound represents a significant advancement in endocrine therapy for ER+ breast cancer. Its core mechanism of action—potent, competitive antagonism of the estrogen receptor coupled with the induction of its rapid proteasomal degradation—provides a comprehensive blockade of the oncogenic ER signaling pathway. Preclinical and early clinical data confirm its ability to inhibit the growth of ER-dependent tumors, including those that may harbor resistance-conferring ESR1 mutations. As an orally bioavailable SERD, this compound holds the potential to become a cornerstone therapy for patients with advanced or metastatic ER+ breast cancer, addressing the critical unmet need for effective treatments that can overcome endocrine resistance.

References

- 1. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

Taragarestrant (D-0502): A Deep Dive into its Binding Affinity for Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical and clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4] Its primary mechanism of action involves direct binding to the estrogen receptor alpha (ERα), leading to a conformational change that triggers the degradation of the receptor protein.[5] This targeted degradation of ERα effectively abrogates estrogen-driven signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells. This technical guide provides an in-depth analysis of the binding affinity of this compound to ERα, detailed experimental protocols for assessing this interaction, and a visual representation of the associated signaling pathways.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for ERα has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to evaluate the potency of this compound in displacing a known ligand from ERα.

| Assay Type | Ligand/Tracer | Receptor Source | IC50 (nM) | Reference |

| Fluorescent Polarization | Fluormone ES2 | Full-length human ERα | 46.4 | (Lin WY, et al. 2018) |

| Antiproliferative Assay | - | MCF-7 cells | 2.07 | (Lin WY, et al. 2018) |

These values indicate that this compound is a highly potent binder to ERα and effectively inhibits the proliferation of ER+ breast cancer cells.

Experimental Protocols

ERα Competitive Binding Assay using Fluorescence Polarization

This assay quantifies the ability of a test compound, such as this compound, to displace a fluorescently labeled estrogen analog (tracer) from the ERα ligand-binding domain. The change in fluorescence polarization is measured to determine the IC50 value.

Materials:

-

Full-length human ERα protein

-

Fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2 Green)

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

Test compound (this compound)

-

Multi-well plates (e.g., black, 384-well)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a multi-well plate, add the ERα protein and the fluorescent tracer to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ERα Degradation in MCF-7 Cells

This method is used to visualize and quantify the degradation of ERα protein in response to treatment with a SERD like this compound.

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF-7 cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against ERα, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative amount of ERα protein remaining after treatment.

Signaling Pathways and Experimental Workflows

The interaction of this compound with ERα initiates a cascade of events that ultimately leads to the degradation of the receptor and the inhibition of downstream signaling. The following diagrams, generated using the DOT language, illustrate these processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]

- 5. Facebook [cancer.gov]

Preclinical Anti-Tumor Activity of Taragarestrant (D-0502): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed by InventisBio for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, this compound functions by binding to the estrogen receptor, inducing a conformational change that leads to its degradation.[2] This mechanism effectively blocks ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[2] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity across multiple ER+ breast cancer cell lines and in vivo xenograft models, including those with acquired resistance to other endocrine therapies.[3][4] Structurally similar to AZD9496, this compound has shown promise for further clinical investigation.

In Vitro Anti-Tumor Activity

This compound has demonstrated potent anti-proliferative activity in ER+ breast cancer cell lines. While comprehensive quantitative data for a wide range of cell lines remains within proprietary confines, available information points to significant potency.

Table 1: In Vitro Anti-Proliferative Activity of this compound (D-0502)

| Cell Line | Receptor Status | IC50 (nM) | Notes |

| MCF-7 | ER+, PR+, HER2- | 2.07 | Data for a structurally analogous compound "D4". |

Data presented is based on available information for a compound designated "D4", believed to be this compound, from a fluorescent polarization assay assessing inhibition of cell proliferation over 5 days.

Experimental Protocols: In Vitro Anti-Proliferative Assay

A representative protocol for assessing the in vitro activity of this compound is as follows:

-

Cell Culture: Human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a period of 5 to 7 days.

-

Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of ER+ breast cancer. Notably, it has shown superior potency compared to other SERDs, including fulvestrant and the structurally similar AZD9496, in an MCF-7 xenograft model. Furthermore, its efficacy extends to models of acquired resistance, such as those harboring ESR1 mutations (e.g., Y537S).

Table 2: In Vivo Efficacy of this compound (D-0502) in Xenograft Models

| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |

| MCF-7 Xenograft | This compound | Not specified | More potent than fulvestrant and AZD9496 | Qualitative data from conference abstract. |

| ESR1-mutant (Y537S) PDX | This compound + Palbociclib | Not specified | Further TGI/tumor regression | Demonstrates activity in a resistance model. |

PDX: Patient-Derived Xenograft

Experimental Protocols: Xenograft Tumor Model

A typical protocol for evaluating the in vivo efficacy of this compound is as follows:

-

Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used.

-

Cell Implantation: ER+ human breast cancer cells (e.g., MCF-7) are implanted subcutaneously or into the mammary fat pad. For patient-derived xenograft (PDX) models, tumor fragments are implanted.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses. The vehicle control is administered to the control group.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., biomarker assessment).

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the degradation of the estrogen receptor alpha (ERα). By binding to ERα, it induces a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the total cellular levels of ERα, thereby abrogating downstream signaling.

The binding of estrogen to ERα typically leads to the transcription of genes that promote cell proliferation and survival, such as GREB1 and pS2 (TFF1). By degrading ERα, this compound effectively inhibits the expression of these downstream target genes.

Resistance to endocrine therapies can arise from the activation of alternative signaling pathways that can either activate ERα in a ligand-independent manner or bypass the need for ER signaling altogether. Key among these are the PI3K/Akt/mTOR and MAPK/ERK pathways. Preclinical evidence with structurally similar SERDs suggests that combining this compound with inhibitors of these pathways (e.g., CDK4/6 inhibitors like palbociclib) can result in enhanced anti-tumor activity and tumor regression.

Conclusion

Preclinical data strongly support the potent anti-tumor activity of this compound (D-0502) in ER+ breast cancer models. Its oral bioavailability and superior efficacy in both endocrine-sensitive and resistant settings, including those with ESR1 mutations, position it as a promising therapeutic agent. The mechanism of action, centered on the degradation of ERα, provides a clear rationale for its observed effects and for its investigation in combination with inhibitors of key resistance pathways. Further clinical studies are underway to fully elucidate its therapeutic potential in patients with advanced or metastatic ER+ breast cancer.

References

Taragarestrant: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has been developed by InventisBio.[1][2] It is currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, this compound's mechanism of action involves binding to the estrogen receptor, inducing a conformational change that leads to its degradation. This action effectively prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[2] Preclinical studies have demonstrated its potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical and clinical settings. The primary goal of these studies was to understand its absorption, distribution, metabolism, and excretion (ADME) properties to support its clinical development.

Preclinical Pharmacokinetics

While specific quantitative data from preclinical studies in various animal models such as rats, dogs, and monkeys are not publicly available in detail, preclinical studies have consistently shown that this compound (D-0502) exhibits a favorable pharmacokinetic profile suitable for clinical development. These studies were crucial in establishing the initial dosing regimens for clinical trials.

Clinical Pharmacokinetics

A Phase I, open-label, dose-escalation and expansion study (NCT03471663) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound as a single agent and in combination with the CDK4/6 inhibitor palbociclib in women with advanced or metastatic ER-positive, HER2-negative breast cancer.

Key Findings from the Phase I Clinical Trial:

-

Dose-Proportional Exposure: Pharmacokinetic analysis from the trial indicated a dose-proportional increase in exposure (as measured by AUC and Cmax) with increasing doses of this compound.

-

Sufficient Therapeutic Exposure: The drug exposure levels achieved in the study exceeded the potential therapeutic exposure levels that were predicted from preclinical models.

A dedicated mass balance study (NCT05339633) was also initiated in healthy adult female subjects to thoroughly characterize the absorption, metabolism, and excretion of this compound using a radiolabeled compound. The results of this study will provide definitive data on the oral bioavailability and clearance pathways of the drug.

Table 1: Summary of Available Clinical Pharmacokinetic Information for this compound (D-0502)

| Parameter | Finding | Source |

| Dose Proportionality | Exposure increases proportionally with dose. | |

| Therapeutic Exposure | Achieved exposure levels are above the predicted therapeutic threshold from preclinical studies. |

Oral Bioavailability

This compound was specifically designed to be an orally bioavailable SERD, overcoming a key limitation of the first-generation SERD, fulvestrant, which requires intramuscular injection due to its poor oral bioavailability. While the exact percentage of oral bioavailability in humans is yet to be publicly detailed pending the full results of the mass balance study, the consistent dose-proportional increase in exposure following oral administration in the Phase I trial strongly supports its significant oral absorption.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are outlined in the respective clinical trial registrations.

Phase I Clinical Trial (NCT03471663) Protocol Summary

-

Study Design: An open-label, dose-escalation (3+3 design) and dose-expansion study.

-

Participants: Women with advanced or metastatic ER-positive, HER2-negative breast cancer.

-

Intervention: this compound administered orally, once daily.

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine plasma concentrations of this compound.

-

Analytical Method: Plasma concentrations of this compound were likely measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Human Mass Balance Study (NCT05339633) Protocol Outline

-

Study Design: A single-center, open-label, non-randomized study.

-

Participants: Healthy adult female volunteers.

-

Intervention: A single oral dose of [14C]-labeled this compound.

-

Sample Collection: Blood, plasma, urine, and feces were collected at regular intervals to measure total radioactivity and to profile metabolites.

-

Primary Objectives: To determine the routes and rates of excretion of radioactivity and to identify and quantify the major circulating metabolites.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by targeting the estrogen receptor signaling pathway, which is a critical driver of growth in the majority of breast cancers.

Estrogen Receptor Signaling Pathway

In ER+ breast cancer, estradiol (E2) binds to the estrogen receptor (ERα), leading to its dimerization and translocation to the nucleus. The E2-ERα complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and leading to the transcription of genes that promote cell proliferation and survival, such as the progesterone receptor (PR), trefoil factor 1 (TFF1), and early growth response protein 3 (EGR3).

This compound's Mechanism of Action

As a SERD, this compound binds to ERα, but instead of activating it, it induces a conformational change that marks the receptor for proteasomal degradation. This leads to a significant reduction in the cellular levels of ERα, thereby blocking the downstream signaling cascade that drives tumor growth.

Caption: Mechanism of Action of this compound.

Downstream Signaling Effects

The degradation of the estrogen receptor by this compound leads to the downregulation of ER-target genes. This disrupts the signaling pathways responsible for the growth and survival of ER+ breast cancer cells.

Caption: Downstream Effects of this compound.

Conclusion

This compound (D-0502) is a promising oral SERD with a favorable pharmacokinetic profile characterized by dose-proportional exposure. Its mechanism of action, centered on the degradation of the estrogen receptor, offers a potent and targeted approach for the treatment of ER+ breast cancer. The ongoing clinical trials, including the comprehensive mass balance study, will further elucidate its pharmacokinetic properties and oral bioavailability, providing critical data to support its future development and potential as a new therapeutic option for patients with breast cancer.

References

Taragarestrant's Effect on Estrogen Receptor Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant, also known as D-0502, is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent anti-tumor activity in preclinical and clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a next-generation endocrine therapy, this compound offers a promising approach to overcome resistance to existing treatments like tamoxifen and aromatase inhibitors, particularly in tumors harboring ESR1 mutations.[4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on estrogen receptor signaling pathways, and detailed protocols for key experimental assays.

Mechanism of Action: Targeting the Estrogen Receptor

This compound exerts its anti-cancer effects by specifically targeting and binding to the estrogen receptor (ER), a key driver in the majority of breast cancers. Upon binding, this compound induces a conformational change in the ER protein, which marks it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism of the receptor and degradation of the ER protein—effectively shuts down ER-mediated signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An emerging generation of endocrine therapies in breast cancer: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Taragarestrant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taragarestrant (also known as D-0502, SAR439859, and amcenestrant) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer. Developed by Inventis Bio, this molecule has demonstrated robust anti-tumor activity in both preclinical models and clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, which accounts for the majority of breast cancer cases. However, a significant number of patients develop resistance to standard-of-care endocrine therapies such as tamoxifen and aromatase inhibitors. A key mechanism of acquired resistance is the development of mutations in the estrogen receptor alpha gene (ESR1). This has driven the development of next-generation endocrine therapies, including selective estrogen receptor degraders (SERDs). Fulvestrant, the first-in-class SERD, has demonstrated clinical benefit but is limited by its intramuscular route of administration and suboptimal pharmacokinetic profile. The need for orally bioavailable SERDs with improved efficacy and convenience has led to the development of several novel agents, including this compound.

This compound is designed to overcome the limitations of earlier endocrine therapies by potently and selectively targeting the estrogen receptor for degradation, thereby blocking ER-mediated signaling pathways that drive tumor growth.[1] Its oral bioavailability offers a significant advantage in terms of patient convenience and compliance.

Mechanism of Action

This compound exerts its anti-neoplastic effects by binding directly to the estrogen receptor. This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The degradation of the estrogen receptor prevents its translocation to the nucleus and the subsequent transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells.

Signaling Pathway

The binding of estrogen to its receptor (ERα) triggers a cascade of events that promote cell growth. Upon ligand binding, ERα dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. This compound disrupts this pathway at its core by eliminating the ERα protein. The downstream consequences of this compound-induced ER degradation include the downregulation of key cell cycle proteins and pro-survival factors.

Preclinical Development

This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity. These studies have utilized a range of in vitro and in vivo models of ER+ breast cancer.

In Vitro Studies

This compound demonstrates high-affinity binding to the estrogen receptor alpha (ERα) and potently induces its degradation. The half-maximal effective concentration (EC50) for ERα degradation in MCF-7 breast cancer cells has been reported to be 0.2 nM.[3]

The antiproliferative effects of this compound have been evaluated in various ER+ breast cancer cell lines. In the MCF-7 cell line, this compound inhibits cell growth with a half-maximal inhibitory concentration (IC50) of 9.1 nM.[4]

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Endpoint | Value (nM) |

| ERα Degradation | MCF-7 | EC50 | 0.2 |

| Antiproliferative Activity | MCF-7 | IC50 | 9.1 |

In Vivo Studies

The in vivo efficacy of this compound has been assessed in various xenograft models of ER+ breast cancer, including those harboring wild-type and mutant ESR1.

In a nu/nu mouse model with MCF7 tumor xenografts, oral administration of this compound at doses ranging from 2.5 to 25 mg/kg twice daily for 30 days resulted in substantial tumor growth inhibition, with tumor regression observed at the highest dose.[1] this compound has also shown significant anti-tumor activity in patient-derived xenograft (PDX) models, including those resistant to tamoxifen and those with the Y537S ESR1 mutation.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Dosing Regimen | Outcome |

| MCF-7 Xenograft | 2.5-25 mg/kg, orally, twice daily | Substantial tumor growth inhibition |

| MCF-7 Xenograft | 25 mg/kg, orally, twice daily | Tumor regression |

| Tamoxifen-Resistant PDX | Not specified | Significant tumor regression |

| ESR1 Y537S Mutant PDX | Not specified | Significant tumor regression |

Pharmacokinetics

Preclinical pharmacokinetic studies in mice, rats, and dogs have shown that this compound has low to moderate clearance, a low to moderate volume of distribution, and good oral bioavailability (54-76%). The half-life was variable across species, ranging from 1.98 hours in mice to 9.80 hours in dogs.

Clinical Development

This compound has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with ER+/HER2- advanced or metastatic breast cancer. The most significant data to date comes from the Phase 1/2 AMEERA-1 study (NCT03284957).

AMEERA-1 (NCT03284957) Phase 1/2 Study

This open-label, single-arm study evaluated once-daily oral this compound in postmenopausal women with heavily pretreated ER+/HER2- advanced breast cancer.

In the dose-escalation and expansion phases, a recommended Phase 2 dose (RP2D) of 400 mg once daily was established. At this dose, this compound was well-tolerated with no Grade ≥3 treatment-related adverse events. The confirmed objective response rate (ORR) was 10.9%, and the clinical benefit rate (CBR) was 28.3%. Notably, clinical benefit was observed in patients with both wild-type and mutated ESR1.

Table 3: Clinical Activity of this compound Monotherapy (AMEERA-1)

| Endpoint | All Patients (n=46) | Wild-Type ESR1 (n=26) | Mutated ESR1 (n=19) |

| Objective Response Rate (ORR) | 10.9% | - | - |

| Clinical Benefit Rate (CBR) | 28.3% | 34.6% | 21.1% |

The AMEERA-1 study also included cohorts evaluating this compound in combination with the CDK4/6 inhibitor palbociclib. In a pooled analysis of patients receiving the RP2D of 200 mg this compound with the standard dose of palbociclib, the combination demonstrated encouraging long-term anti-tumor activity and a favorable safety profile.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific proprietary protocols for this compound's development are not publicly available, the following sections outline general methodologies for the key assays used in the evaluation of SERDs.

Estrogen Receptor Binding Assay (Competitive Radioligand Binding)

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human ERα protein, radiolabeled estradiol (e.g., [³H]-E2), unlabeled estradiol, and serial dilutions of this compound in a suitable assay buffer.

-

Incubation: In a multi-well plate, set up reactions for total binding (ERα and [³H]-E2), non-specific binding (ERα, [³H]-E2, and a high concentration of unlabeled estradiol), and competitive binding (ERα, [³H]-E2, and varying concentrations of this compound). Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the protein-ligand complexes.

-

Quantification: The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Methodology:

-

Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7) at an appropriate density in a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plates for a period sufficient to observe an effect on proliferation, typically 5 to 7 days.

-

Signal Generation: Add a reagent that generates a detectable signal proportional to the number of viable cells. For an MTT assay, this involves the conversion of a tetrazolium salt to a colored formazan product by metabolically active cells. For a CellTiter-Glo® assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Detection: Measure the signal using a plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

-

Data Analysis: Normalize the data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Xenograft Efficacy Study

References

Taragarestrant: A Technical Overview of a Novel Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer.[1][2][3] Developed by InventisBio, this compound is designed to overcome the limitations of existing endocrine therapies by not only antagonizing the estrogen receptor but also promoting its degradation.[4] Structurally similar to AZD9496, it has demonstrated potent preclinical anti-tumor activity and is currently undergoing clinical evaluation.[3] This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, with a focus on its mechanism of action, preclinical efficacy, and clinical development.

Core Mechanism of Action: Estrogen Receptor Degradation

This compound exerts its anti-cancer effects by binding to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—effectively abrogates ER-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.

Signaling Pathway

The binding of this compound to ERα disrupts the normal estrogen signaling cascade. In the canonical pathway, estradiol binding to ERα leads to receptor dimerization, nuclear translocation, and the transcription of genes involved in cell growth and proliferation. This compound binding prevents these downstream events and leads to the elimination of the ERα protein.

Preclinical Data

This compound has demonstrated significant anti-tumor activity in preclinical models of ER+ breast cancer. An abstract from the 2018 American Association for Cancer Research (AACR) Annual Meeting reported that D-0502 shows potent activity in various ER+ breast cancer cell lines and xenograft models. Notably, the study highlighted that this compound exhibited more potent anti-tumor activity in an MCF-7 xenograft model compared to fulvestrant, GDC-0810, and its structural analog, AZD9496.

In Vitro Activity

While specific IC50 values for this compound in cell viability and ER degradation assays are not publicly available, data for its structural analog, AZD9496, provide a valuable reference.

| Assay | Compound | Cell Line | IC50 (nM) | Reference |

| ERα Binding | AZD9496 | - | 0.82 | |

| ERα Downregulation | AZD9496 | MCF-7 | 0.14 | |

| ERα Antagonism | AZD9496 | MCF-7 | 0.28 |

Table 1: In Vitro Activity of the Structural Analog AZD9496. Data for this compound is not publicly available.

In Vivo Efficacy

Preclinical studies in xenograft models have underscored the potent in vivo activity of this compound. The aforementioned AACR abstract indicated superior tumor growth inhibition in MCF-7 xenografts compared to other SERDs. Combination studies with the CDK4/6 inhibitor palbociclib have also shown enhanced tumor growth inhibition or regression in both MCF-7 and ESR1-mutated patient-derived xenograft models.

| Animal Model | Treatment | Outcome | Reference |

| MCF-7 Xenograft | This compound (D-0502) | More potent tumor growth inhibition than fulvestrant, GDC-0810, and AZD9496. | |

| MCF-7 Xenograft | This compound + Palbociclib | Further tumor growth inhibition or regression. | |

| ESR1-mutated PDX | This compound + Palbociclib | Further tumor growth inhibition or regression. |

Table 2: Summary of In Vivo Efficacy of this compound. Specific tumor growth inhibition percentages and dosing regimens are not publicly available.

Clinical Development

This compound is being evaluated in clinical trials for the treatment of ER+/HER2- advanced or metastatic breast cancer. The first-in-human Phase I study (NCT03471663) assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as both a monotherapy and in combination with palbociclib. A Phase III clinical trial has also been initiated in China.

| Trial ID | Phase | Status | Intervention | Key Preliminary Findings | Reference |

| NCT03471663 | Phase I | Ongoing | This compound Monotherapy | ORR: 15% (in 13 patients), CBR: 77% (in 13 patients) | |

| This compound + Palbociclib | Well-tolerated with preliminary anti-tumor activity. | ||||

| CTR20220511 | Phase III | Initiated | This compound | Efficacy and safety in ER+/HER2- advanced or metastatic breast cancer. |

Table 3: Overview of this compound Clinical Trials. ORR: Objective Response Rate; CBR: Clinical Benefit Rate.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for the assessment of SERDs, the following represents a logical workflow for in vitro and in vivo studies.

In Vitro Experimental Workflow

Cell Viability Assay (Representative Protocol):

-

Cell Seeding: ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well, and the signal (absorbance or luminescence) is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

ERα Degradation Assay (Representative Protocol):

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for different time points.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against ERα and a loading control (e.g., β-actin).

-

Detection and Quantification: Following incubation with a secondary antibody, the protein bands are visualized, and the intensity is quantified to determine the percentage of ERα degradation relative to the control.

In Vivo Experimental Workflow

Xenograft Model (Representative Protocol):

-

Cell Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted into the mammary fat pad of immunocompromised mice. Estrogen supplementation is often required for tumor growth.

-

Tumor Establishment: Tumors are allowed to grow to a specified size.

-

Treatment: Mice are randomized into groups and treated orally with this compound, vehicle control, or a combination therapy according to a defined schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses, such as assessing ERα levels by Western blot.

Conclusion

This compound is a promising oral SERD with a compelling preclinical profile demonstrating potent anti-tumor activity and a favorable comparison to other SERDs. Its mechanism of inducing ERα degradation offers a potential advantage in overcoming resistance to traditional endocrine therapies. The ongoing clinical trials will be crucial in defining its safety and efficacy in patients with ER+/HER2- breast cancer and establishing its role in the evolving landscape of breast cancer treatment. Further disclosure of detailed preclinical and clinical data will provide a more complete understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An in vitro assay for the selective endoplasmic reticulum associated degradation of an unglycosylated secreted protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Taragarestrant: A Technical Guide to a Novel Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has shown significant promise in preclinical and early clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a next-generation endocrine therapy, this compound offers a dual mechanism of action by not only antagonizing the estrogen receptor but also promoting its degradation, thereby offering a potential advantage over existing treatments and a strategy to overcome acquired resistance. This technical guide provides a comprehensive overview of the molecular formula, properties, and available data on this compound.

Molecular Formula and Physicochemical Properties

This compound is a small molecule with the molecular formula C25H25Cl2FN2O2.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H25Cl2FN2O2 | [1] |

| Molecular Weight | 475.39 g/mol | |

| IUPAC Name | (E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methyl-propyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | |

| CAS Number | 2118899-51-5 | |

| Synonyms | D-0502, SERD D-0502 |

Mechanism of Action: Targeting the Estrogen Receptor

This compound functions as a potent and selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor α (ERα), which induces a conformational change in the receptor protein. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα leads to a reduction in the overall levels of the receptor within the cancer cells, thereby inhibiting downstream signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells. This dual action of antagonism and degradation makes this compound a promising agent against both wild-type and mutant forms of the estrogen receptor, which are often implicated in acquired resistance to other endocrine therapies.

Preclinical Data

This compound has demonstrated potent anti-tumor activity in various preclinical models of ER-positive breast cancer.

In Vitro Activity

In vitro studies have shown that this compound potently inhibits the proliferation of ER+ breast cancer cell lines, such as MCF-7. A key publication reported the following in vitro activity for a closely related compound, D4, which shares a similar scaffold with this compound:

| Cell Line | Assay | Parameter | Value (nM) | Reference |

| ES-2 | Fluorescent Polarization Assay | IC50 | 46.4 | |

| MCF7 | Cell Titer Glo Assay (5 days) | IC50 | 2.07 |

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound. It has shown potent anti-tumor activity in various ER+ breast cancer cell line and patient-derived xenograft models. Combination studies with the CDK4/6 inhibitor palbociclib have shown further tumor growth inhibition or regression in both MCF-7 xenograft models and in models with ESR1 mutations.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following are representative experimental methodologies for key assays used to characterize SERDs.

ERα Degradation Assay (Western Blot)

This protocol describes a general method to assess the degradation of ERα in breast cancer cells following treatment with a SERD.

1. Cell Culture and Treatment:

-

Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

References

The Pharmacology of Taragarestrant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (also known as D-0502) is an investigational, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed by InventisBio.[1][2][3] It is currently under evaluation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5] As a SERD, this compound's mechanism of action involves both antagonizing and degrading the estrogen receptor, a key driver of tumor growth in the majority of breast cancers. Preclinical data have demonstrated its potent anti-tumor activity in various breast cancer models, including those with ESR1 mutations that confer resistance to other endocrine therapies. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing available data on its mechanism of action, preclinical efficacy, and pharmacokinetic profile, along with detailed experimental methodologies.

Mechanism of Action

This compound exerts its anticancer effects by specifically targeting and binding to the estrogen receptor. This binding induces a conformational change in the receptor protein, leading to its ubiquitination and subsequent degradation by the proteasome. The depletion of cellular ER protein prevents estrogen-mediated signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells.

Preclinical Pharmacology

In Vitro Activity

While specific quantitative data from primary publications are not publicly available, conference abstracts report that this compound demonstrates potent activity in various ER+ breast cancer cell lines. This includes cell lines with both wild-type and mutant forms of the estrogen receptor.

Table 1: Summary of In Vitro Studies on this compound

| Assay Type | Cell Lines | Key Findings (Qualitative) |

| ER Degradation | MCF-7 | Induces degradation of the estrogen receptor. |

| Cell Proliferation | MCF-7 | Inhibits the growth of ER+ breast cancer cells. |

| Activity in Mutant Models | Y537S | Maintains activity in cell lines with ESR1 mutations that confer resistance to other therapies. |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of ER+ breast cancer. Notably, its efficacy has been reported to be superior to that of other SERDs, including the approved drug fulvestrant and other investigational agents like GDC-0810 and AZD9496, in an MCF-7 xenograft model. Furthermore, the combination of this compound with the CDK4/6 inhibitor palbociclib resulted in enhanced tumor growth inhibition in both MCF-7 and patient-derived xenograft (PDX) models harboring an ESR1 mutation (Y537S).

Table 2: Summary of In Vivo Studies on this compound

| Model Type | Key Findings (Qualitative) |

| MCF-7 Xenograft | More potent anti-tumor activity compared to fulvestrant, GDC-0810, and AZD9496. |

| ESR1-mutant (Y537S) PDX | Combination with palbociclib leads to enhanced tumor growth inhibition. |

Pharmacokinetics

Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic profile suitable for oral administration. Clinical data from the Phase 1 trial (NCT03471663) showed a dose-proportional increase in exposure with increasing doses.

Table 3: Summary of Pharmacokinetic Profile of this compound

| Parameter | Species | Route of Administration | Key Findings (Qualitative) |

| Bioavailability | N/A | Oral | Orally bioavailable. |

| Exposure | Human | Oral | Dose-proportional increase in exposure observed in Phase 1 clinical trial. |

| General Profile | N/A | N/A | Favorable pharmacokinetic properties supporting clinical development. |

Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from preclinical studies are not publicly available at this time.

Experimental Protocols

The following sections describe the likely methodologies for the key experiments cited, based on standard protocols for evaluating SERDs.

ERα Degradation Assay (Western Blot)

This assay is used to quantify the reduction in ERα protein levels following treatment with a SERD.

-

Cell Culture: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control for different durations.

-

Lysis: Cells are washed and then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Signal Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the percentage of ERα degradation compared to the vehicle-treated control.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

-

Cell Seeding: ER+ breast cancer cells are seeded into 96-well plates at a low density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (typically 3-7 days).

-

Viability Assessment: A reagent that measures cell viability (e.g., MTT, which measures metabolic activity, or CellTiter-Glo, which measures ATP levels) is added to each well.

-

Data Acquisition: The signal (absorbance or luminescence) is read using a plate reader.

-

Analysis: The data is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Xenograft Study

This type of study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) or fragments from a patient-derived tumor are implanted, typically into the mammary fat pad (orthotopic) or subcutaneously. For ER+ models like MCF-7, estrogen supplementation is often required.

-

Tumor Growth and Randomization: Once tumors reach a predetermined size, the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound at various doses).

-

Treatment Administration: this compound is administered orally, typically daily, for a specified period.

-

Monitoring: Tumor size and the body weight of the mice are measured regularly.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker assessment). The primary endpoint is typically tumor growth inhibition (TGI).

Clinical Development

This compound is being evaluated in clinical trials for women with advanced or metastatic ER+/HER2- breast cancer. A Phase 1 study (NCT03471663) has assessed its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity both as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib. A Phase 3 trial has been initiated in China.

Conclusion

This compound is a promising oral SERD with potent preclinical activity in ER+ breast cancer models, including those with acquired resistance to other endocrine therapies. Its favorable pharmacokinetic profile and demonstrated efficacy in vivo have supported its advancement into late-stage clinical trials. Further data from ongoing studies will be crucial in defining its role in the treatment landscape for ER+ breast cancer.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Taragarestrant Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro efficacy of Taragarestrant (also known as D-0502), a potent and orally bioavailable selective estrogen receptor degrader (SERD). This compound is under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] It functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein. This action effectively halts ER-mediated signaling pathways that drive the proliferation of ER-expressing cancer cells.[2]

The following protocols and data provide a framework for researchers to assess the anti-proliferative activity, ER degradation potency, and impact on downstream gene expression of this compound in relevant breast cancer cell line models.

Mechanism of Action: Estrogen Receptor Signaling and this compound-Induced Degradation

In ER+ breast cancer, the binding of estradiol to the estrogen receptor alpha (ERα) triggers a cascade of events leading to cell proliferation. ERα translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes such as pS2 (TFF1) and GREB1, which are critical for tumor growth.

This compound disrupts this pathway by binding to ERα and marking it for degradation by the proteasome. This depletion of cellular ERα levels effectively silences the downstream signaling, leading to an anti-proliferative effect.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro activity of this compound in ER+ breast cancer cell lines.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell Viability | MCF-7 | IC50 | 2.07 nM | MedChemExpress |

| T47D | IC50 | Data not publicly available | - | |

| ER Degradation | MCF-7 | DC50 | Data not publicly available | - |

| T47D | DC50 | Data not publicly available | - | |

| Gene Expression | MCF-7 | pS2 (TFF1) Downregulation | Data not publicly available | - |

| MCF-7 | GREB1 Downregulation | Data not publicly available | - |

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Cell Viability Assay (Anti-Proliferation)

This protocol determines the concentration-dependent effect of this compound on the proliferation of ER+ breast cancer cells.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom white plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count MCF-7 or T47D cells.

-

Seed 1,000-3,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

-

Remove the medium from the cells and add 100 µL of the diluted compounds or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 5 to 7 days at 37°C, 5% CO2.

-

-

Luminescence Measurement:

-

Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

-

ERα Degradation Assay (Western Blot)

This protocol quantifies the degradation of the ERα protein following treatment with this compound.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a set time (e.g., 24 hours), or with a fixed concentration for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer and collect the lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples and prepare them with Laemmli buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane in 5% non-fat milk for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for ERα and β-actin using densitometry software.

-

Normalize the ERα signal to the β-actin signal for each sample.

-

Express the ERα levels as a percentage of the vehicle-treated control.

-

For dose-response experiments, plot the percentage of ERα remaining against the this compound concentration to determine the DC50 value.

-

Gene Expression Analysis (RT-qPCR)

This protocol measures the changes in the expression of ERα target genes, such as pS2 (TFF1) and GREB1, in response to this compound treatment.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

6-well plates

-

This compound

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (pS2, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the Western Blot protocol. A 24-hour treatment is typically sufficient to observe changes in gene expression.

-

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

References

Application Notes and Protocols for Taragarestrant Treatment in MCF-7 Xenograft Models

For Research Use Only.

Introduction

Taragarestrant (also known as D-0502 and ONA-5302201) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a SERD, this compound binds to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor. This action effectively blocks ER-mediated signaling pathways that drive the proliferation of ER-expressing cancer cells.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models, including the widely used MCF-7 human breast adenocarcinoma model.

These application notes provide a detailed protocol for the treatment of MCF-7 xenograft models with this compound, based on available preclinical data. The document includes methodologies for cell culture, animal model establishment, drug administration, and endpoint analysis. Additionally, quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized.

Signaling Pathway

This compound exerts its anti-cancer effects by targeting the estrogen receptor signaling pathway. In ER+ breast cancer cells, estradiol binds to the estrogen receptor, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival. This compound disrupts this process by binding to the ER and inducing its degradation via the ubiquitin-proteasome pathway, thereby preventing downstream signaling.

Experimental Protocols

The following protocols are synthesized from standard methodologies for establishing and treating MCF-7 xenografts. Specific parameters for this compound treatment are based on preclinical data abstracts.

MCF-7 Cell Culture

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells at 80-90% confluency.

Animal Model Establishment

-

Animal Strain: Female athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice, 6-8 weeks old.

-

Estrogen Supplementation: To support the growth of estrogen-dependent MCF-7 tumors, subcutaneously implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) 3-4 days prior to cell inoculation.

-

Cell Inoculation:

-

Harvest MCF-7 cells during the logarithmic growth phase.

-

Wash cells with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.

-

Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank or mammary fat pad of each mouse.

-

-

Tumor Monitoring:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Randomize mice into treatment and control groups.

-

This compound Administration

-

Formulation: Prepare this compound (D-0502) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Route of Administration: Oral gavage (p.o.).

-

Dosage and Schedule: Based on preclinical studies, daily oral administration is recommended. Specific dosages will vary depending on the experimental design.

-

Control Group: Administer the vehicle solution to the control group following the same schedule.

-

Treatment Duration: Typically 21-28 days, or until tumors in the control group reach a predetermined size.

Endpoint Analysis

-

Tumor Growth Inhibition (TGI):

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight for each mouse.

-

Calculate TGI using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .

-

-

Pharmacodynamic (PD) Analysis:

-

Collect tumor tissue at specified time points after the final dose.

-

Analyze ER protein levels via Western blot or immunohistochemistry (IHC) to confirm target engagement and degradation.

-

-

Tolerability: Monitor animal body weight and general health throughout the study to assess treatment-related toxicity.

Experimental Workflow

Quantitative Data Summary